![molecular formula C15H12FN3O3S B4725916 2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4725916.png)
2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide
Vue d'ensemble
Description
2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide, commonly known as FITM, is a compound that has been extensively studied for its biological and pharmacological properties. FITM is a selective agonist of the G-protein coupled receptor GPR40, which is expressed in pancreatic beta cells and plays a crucial role in glucose homeostasis.
Mécanisme D'action
GPR40 is a G-protein coupled receptor that is predominantly expressed in pancreatic beta cells. Upon binding to FITM, GPR40 activates the Gq/11 signaling pathway, leading to the release of intracellular calcium ions and subsequent insulin secretion. FITM has been shown to be a selective agonist of GPR40, with no significant activity on other related G-protein coupled receptors.
Biochemical and Physiological Effects:
FITM has been shown to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. This property makes it a promising candidate for the development of novel antidiabetic drugs. FITM has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, FITM has been reported to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FITM in lab experiments include its high selectivity for GPR40, its ability to stimulate insulin secretion in a glucose-dependent manner, and its potential therapeutic applications in diabetes and obesity. The limitations of using FITM in lab experiments include its low solubility in water, its relatively low yield of synthesis, and its potential toxicity at high concentrations.
Orientations Futures
Future research on FITM could focus on its potential therapeutic applications in diabetes and obesity, as well as its anti-inflammatory and neuroprotective effects. In addition, the development of more efficient synthesis methods and the optimization of FITM's pharmacokinetic properties could enhance its potential as a drug candidate. Finally, the identification of novel GPR40 agonists with improved selectivity and potency could provide new insights into the role of GPR40 in glucose homeostasis and metabolic disorders.
Applications De Recherche Scientifique
FITM has been extensively studied for its potential therapeutic applications in diabetes and obesity. As a selective GPR40 agonist, FITM stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner. This property makes it a promising candidate for the development of novel antidiabetic drugs. FITM has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Propriétés
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy]-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c16-11-3-1-10(2-4-11)13-7-12(19-22-13)8-21-9-14(20)18-15-17-5-6-23-15/h1-7H,8-9H2,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCIDRQCHLQREH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)COCC(=O)NC3=NC=CS3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.